molecular formula C8H5Br2F3 B3008641 1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene CAS No. 1447671-88-6

1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene

Cat. No. B3008641
CAS RN: 1447671-88-6
M. Wt: 317.931
InChI Key: NPLOOFANXFUISM-UHFFFAOYSA-N
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Description

“1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H5Br2F3 . It is also known as 3-bromophenyl 2,2,2-trifluoroethyl ether . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene” consists of a benzene ring substituted with bromine atoms at the 1 and 3 positions and a 2,2,2-trifluoroethyl group at the 5 position .


Physical And Chemical Properties Analysis

“1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene” is a liquid at room temperature . It has a molecular weight of 317.928 Da . The compound has a refractive index of 1.487 and a density of 1.555 g/mL at 25°C .

Scientific Research Applications

Synthesis of Polymeric Structures

1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene has been utilized as an initiator in the atom transfer radical polymerization of styrene, leading to the creation of macromonomers with dibromophenylene or dibromophenylene moieties. These macromonomers have been further used in combination with diboronic acids for Suzuki coupling or with the NiCl2/2,2'-bipyridine/triphenylphosphine/Zn system for Yamamoto polymerization, resulting in polyphenylenes with polystyrene chains as substitution groups. These polyphenylenes exhibited good solubility properties in common organic solvents at room temperature and were characterized by various techniques such as NMR, IR, and gel permeation chromatography. Their optical properties were monitored with UV and fluorescence spectroscopy, and their thermal behaviors were investigated with differential scanning calorimetry. The morphology of these polyphenylenes containing polystyrene and poly(ε-caprolactone) blocks was characterized with atomic force microscopy, revealing a microphase-separated layered morphology (Yurteri et al., 2005).

Development of New Catalysts

The compound has also been used in the synthesis of new catalysts. For example, 1,3,5-Tris(hydrogensulfato) benzene, prepared by reacting phloroglucinol and chlorosulfonic acid, was used as an efficient catalyst for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions. This methodology offered advantages such as excellent yields, a simple procedure, easy work-up, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Synthesis of Important Intermediates

Additionally, 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, an important intermediate in organic synthesis, was synthesized from 3-aminobenzyl alcohol through various reactions. This intermediate is significant in the pharmaceutical industry, pesticide preparation, and organic materials due to the protection group that can be removed, allowing the introduction of various functional groups by different types of reactions. The structure of the synthesized compound was confirmed by 1H NMR and HRMS (We, 2015).

Safety and Hazards

“1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene” is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, and vapors .

properties

IUPAC Name

1,3-dibromo-5-(2,2,2-trifluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-6-1-5(2-7(10)3-6)4-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLOOFANXFUISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-(2,2,2-trifluoroethyl)benzene

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